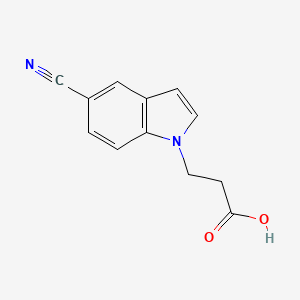
3-(5-Cyanoindol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Cyanoindol-1-yl)propanoic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The structure of this compound includes an indole ring substituted with a cyano group at the 5-position and a propanoic acid group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyanoindol-1-yl)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced at the 5-position of the indole ring through a nitration reaction followed by reduction and subsequent cyanation.
Attachment of the Propanoic Acid Group: The propanoic acid group can be attached to the 3-position of the indole ring through a Friedel-Crafts acylation reaction using propanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
3-(5-Cyanoindol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonyl chlorides, or nitro compounds.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring or the propanoic acid group.
Reduction: Amino derivatives or other reduced forms of the cyano group.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学研究应用
3-(5-Cyanoindol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(5-Cyanoindol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The indole ring structure allows it to bind to various receptors in the body, influencing biological processes.
Inhibition of Enzymes: The compound may inhibit specific enzymes, leading to changes in metabolic pathways.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-propionic acid: Another indole derivative with a propanoic acid group but lacking the cyano group.
5-Cyanoindole: A simpler compound with only the cyano group on the indole ring.
Uniqueness
3-(5-Cyanoindol-1-yl)propanoic acid is unique due to the presence of both the cyano group and the propanoic acid group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
3-(5-cyanoindol-1-yl)propanoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-8-9-1-2-11-10(7-9)3-5-14(11)6-4-12(15)16/h1-3,5,7H,4,6H2,(H,15,16) |
InChI 键 |
DOXRCFITOCPNNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN2CCC(=O)O)C=C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
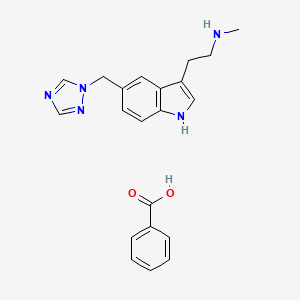
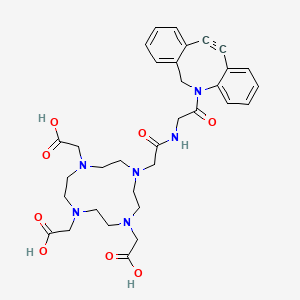
![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)

![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
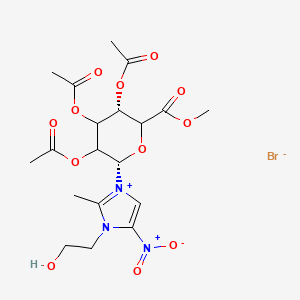
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)


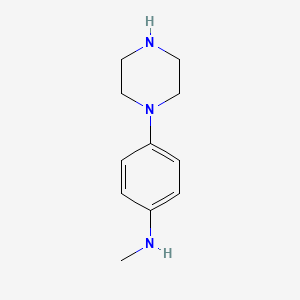
![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
